

m-PEG10-alcohol: A Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: *m*-PEG10-alcohol

Cat. No.: B1676779

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This guide provides comprehensive safety and handling information for **m-PEG10-alcohol** (methoxy-poly(ethylene glycol) with 10 ethylene glycol units), intended for researchers, scientists, and drug development professionals. The information herein is compiled from available safety data sheets and scientific literature on polyethylene glycol (PEG) compounds. Due to a lack of specific toxicological data for **m-PEG10-alcohol**, information from structurally similar compounds is included for guidance and should be interpreted with caution.

Chemical and Physical Properties

m-PEG10-alcohol is a member of the polyethylene glycol (PEG) family, which is widely used in various industrial and biomedical applications. The methoxy-terminated PEG alcohols are characterized by a methyl ether group at one end and a hydroxyl group at the other.

Property	Value	Reference
Appearance	Colorless liquid	Generic PEG data
Molecular Formula	C21H44O11	PubChem
Molecular Weight	488.57 g/mol	PubChem
Solubility	Soluble in water and most organic solvents	Generic PEG data
Boiling Point	Not available	
Melting Point	Not available	
Flash Point	Not available	
Density	Not available	

Toxicological Data

Specific toxicological data for **m-PEG10-alcohol** is limited. The data presented below is for a related methoxy PEG-containing nanoparticle formulation and should be considered indicative rather than definitive for **m-PEG10-alcohol**. PEGs are generally considered to have low toxicity.^[1]

Test	Species	Route	Value	Compound Tested	Reference
LD50 (Median Lethal Dose)	Mice	Intraperitoneal	1.47 g/kg	MePEG/PCL nanospheres	[2]


Note: The LD50 value provided is for methoxy poly(ethylene glycol)/poly(epsilon-caprolactone) nanospheres and not for pure **m-PEG10-alcohol**. This value should be used for guidance purposes only, with the understanding that the toxicological properties of the nanosphere formulation may differ significantly from the free **m-PEG10-alcohol**.

Hazard Identification and GHS Classification

Based on the available Safety Data Sheet (SDS) for similar short-chain PEG compounds, the following hazard classifications may be applicable.

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	Harmful if swallowed
Skin corrosion/irritation	2	Causes skin irritation
Serious eye damage/eye irritation	2A	Causes serious eye irritation
Specific target organ toxicity - single exposure	3	May cause respiratory irritation

GHS Pictograms:

 alt text

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear a lab coat and consider additional protective clothing such as an apron or sleeves for tasks with a higher risk of splashing.

- **Hand Protection:** Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use and change them frequently.
- **Respiratory Protection:** If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices

- Do not eat, drink, or smoke in areas where **m-PEG10-alcohol** is handled.
- Wash hands thoroughly after handling the compound and before leaving the laboratory.
- Avoid inhalation of vapors or mists.
- Avoid contact with skin and eyes.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to ensure environmental safety.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.

Disposal

- Dispose of waste in accordance with local, state, and federal regulations.
- **m-PEG10-alcohol** and any contaminated materials should be treated as hazardous chemical waste.
- Do not allow the substance to enter drains or waterways.

Emergency Procedures

First Aid Measures

- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
- **Skin Contact:** Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
- **Inhalation:** Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
- **Ingestion:** Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Spill Response

In the event of a spill, follow the procedures outlined in the spill response workflow diagram below.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of PEG compounds, adapted from the scientific literature. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of **m-PEG10-alcohol** that reduces the viability of a cell population by 50% (IC50).

Materials:

- Target cell line (e.g., HeLa, HepG2)
- Complete cell culture medium
- **m-PEG10-alcohol**
- Phosphate-buffered saline (PBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare a series of dilutions of **m-PEG10-alcohol** in complete culture medium. After 24 hours, remove the medium from the wells and replace it with 100 μ L of the prepared dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well. Incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium from each well and add 100 μ L of DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

Objective: To assess cell membrane damage by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

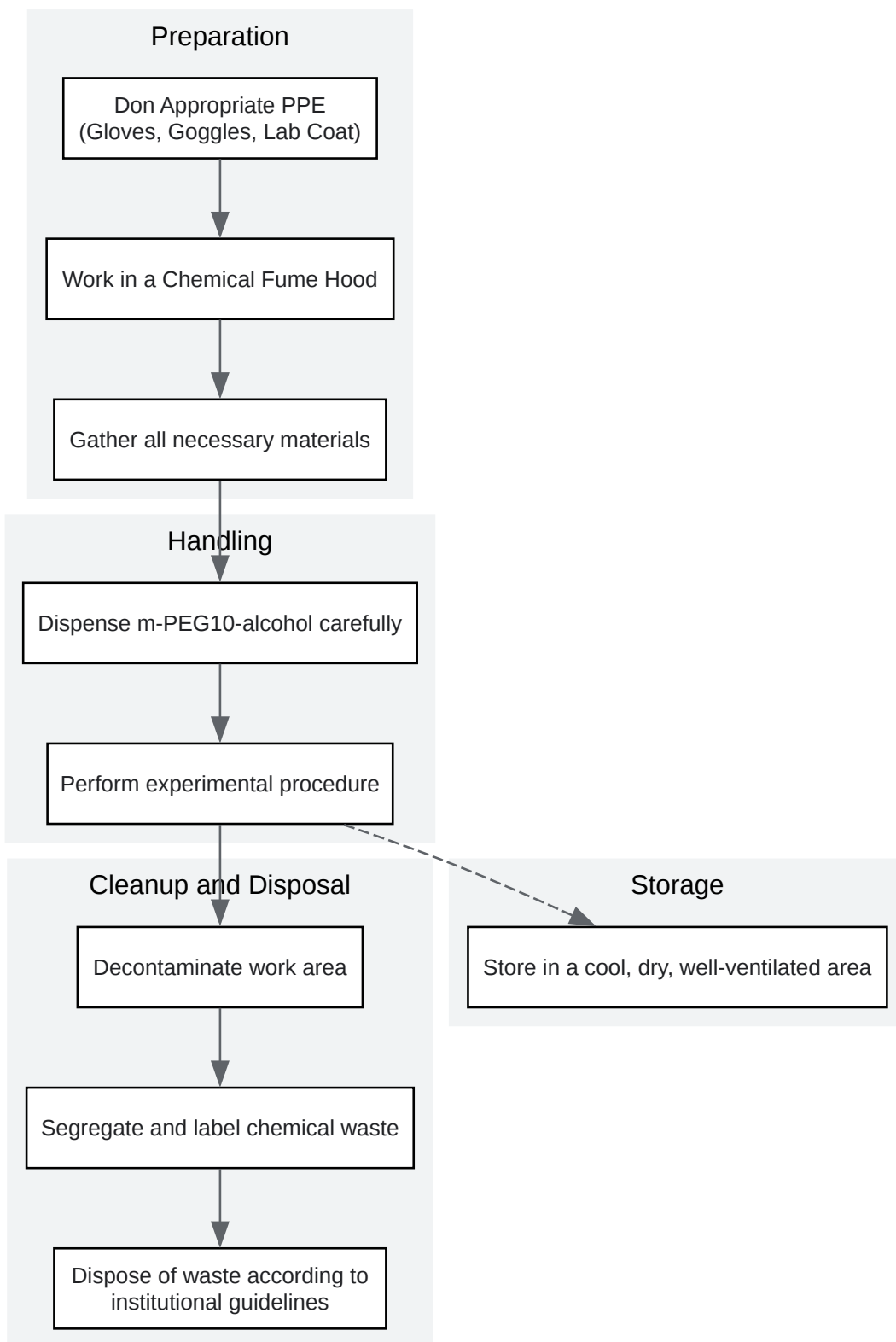
- Target cell line
- Complete cell culture medium
- **m-PEG10-alcohol**
- Commercially available LDH cytotoxicity assay kit
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a high control (cells lysed to achieve maximum LDH release) as per the kit instructions.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
- Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
- LDH Assay: Transfer 50 μ L of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
- Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
- Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the assay kit, which typically normalizes the results to the low and high controls.

Visualizations

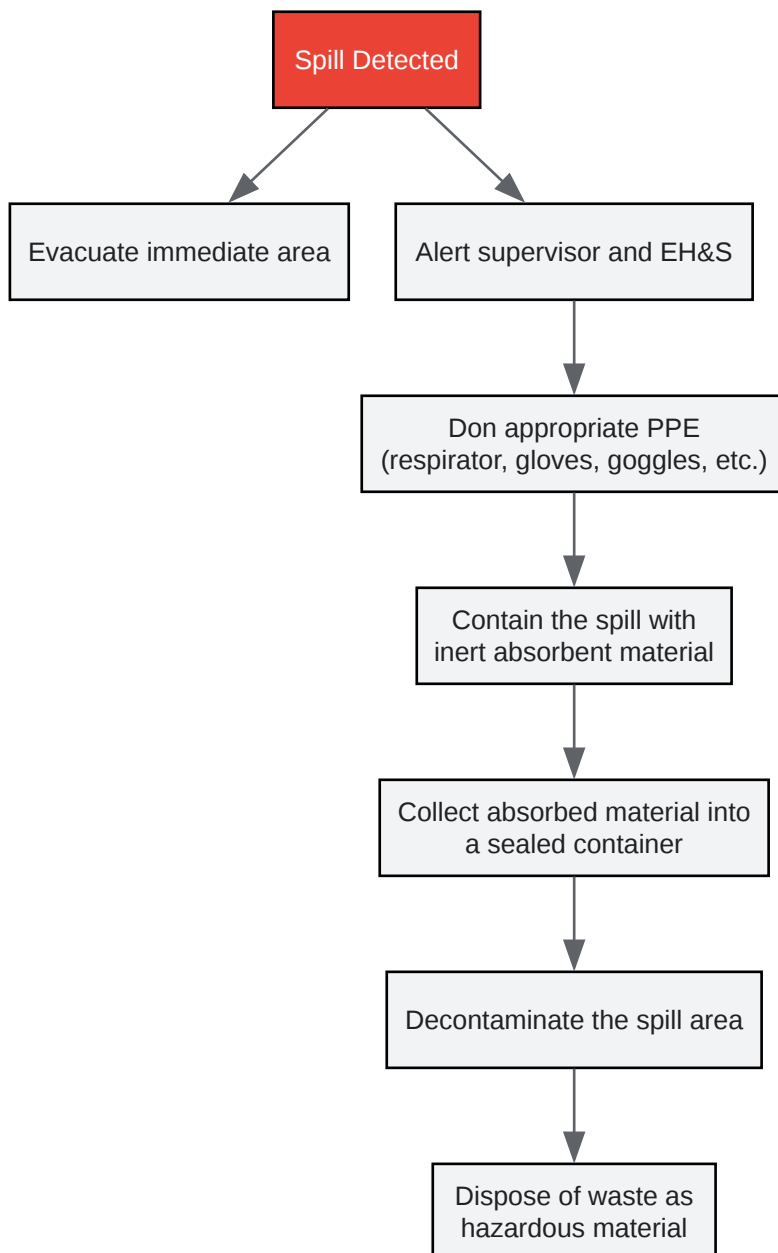
General Laboratory Handling Workflow



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Caption: General laboratory workflow for handling **m-PEG10-alcohol**.

Spill Response Procedure



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Caption: Spill response procedure for **m-PEG10-alcohol**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Toxic characteristics of methoxy poly(ethylene glycol)/poly(epsilon-caprolactone) nanospheres; in vitro and in vivo studies in the normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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